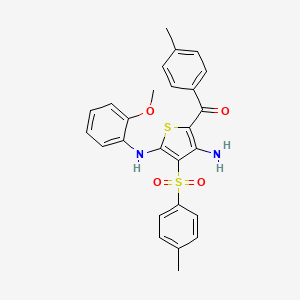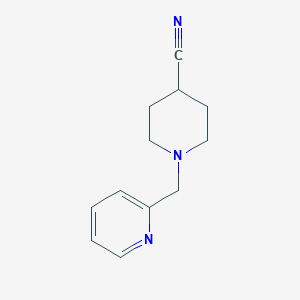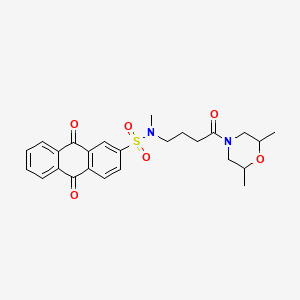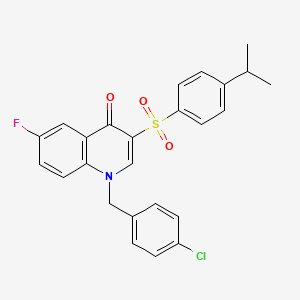
(3-Amino-5-((2-méthoxyphényl)amino)-4-tosylthiophène-2-yl)(p-tolyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, is a complex organic molecule that may have potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some properties and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include condensation, amination, and cyclization processes. For instance, the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones involved the formation of a pyrazole ring and subsequent attachment of an aryl group . Similarly, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone required condensation of an acid with an amine, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their chemical behavior and interaction with biological systems. Single crystal X-ray diffraction is a common technique used to elucidate the structure of such molecules . Although the exact structure of 3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is not provided, it is likely that similar analytical techniques could be employed to determine its molecular configuration.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but they do mention the reactivity of similar compounds. For example, the presence of amino groups in the pyrazole and indazole compounds suggests potential for further substitution reactions or interactions with biological macromolecules .
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and toxicity are important for the practical application of a compound. The papers discuss the low acute toxicity of the pyrazole derivatives and their central nervous system depressant activity . The indazole derivative showed inhibition of cancer cell proliferation, indicating potential antitumor activity . These properties are indicative of the biological relevance of these compounds and suggest similar testing for the compound .
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaison carbone-carbone catalysée par un métal de transition. L’AMT sert de réactif organoboronique dans les réactions de couplage SM. Son succès réside dans les conditions de réaction douces, la tolérance aux groupes fonctionnels et la compatibilité environnementale. Les chercheurs ont adapté des dérivés de l’AMT pour des conditions de couplage spécifiques .
Réactions de protodéboronation
La partie bore de l’AMT peut subir des réactions de protodéboronation. Par exemple, les complexes de bore ate moins nucléophiles (tels que le (3,5-bis(trifluorométhyl)phényl)lithium) empêchent l’addition arylique indésirable à d’autres groupes fonctionnels. Ces réactions ont été appliquées à la synthèse de molécules complexes .
Déboronation catalysée par photoredox
En catalyse photoredox, l’AMT peut être utilisé comme substrat d’ester boronique. Dans des conditions spécifiques, les catalyseurs photoredox réduisent l’AMT, conduisant à une déboronation. Ce processus régénère l’état d’oxydation initial du catalyseur et a des applications en chimie synthétique .
Propriétés
IUPAC Name |
[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-8-12-18(13-9-16)23(29)24-22(27)25(34(30,31)19-14-10-17(2)11-15-19)26(33-24)28-20-6-4-5-7-21(20)32-3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUMHAYMFARMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)



![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)
